![molecular formula C14H9ClN2O3S B2638834 1-(2-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone CAS No. 477856-48-7](/img/structure/B2638834.png)
1-(2-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone
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Description
1-(2-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone, also known as CPOFE, is a compound of interest for its potential applications in scientific research. CPOFE has been studied for its ability to serve as a synthetic intermediate in the synthesis of various compounds, as well as its potential to act as a biochemical and physiological agent.
Scientific Research Applications
Microwave-Assisted Synthesis The compound 1-(2-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone and its derivatives are synthesized using various methods. For instance, a study by Zheng (2004) demonstrated the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles by cyclization of 5-(4′-chlorophenyl)-2-furancarboxylic acid and aroyl hydrazines in the presence of phosphorus oxychloride under microwave irradiation. This method offers advantages such as high yield, elevated reaction rate, and a simple work-up procedure (Li Zheng, 2004).
Structural and Electronic Properties Analysis A computational study conducted by Toh et al. (2019) on a similar compound, 1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,2,3-oxadiazol-2-yl]sulfanyl}ethanone, used Density Functional Theory (DFT) to analyze its geometric and electronic structures. This study provided insights into the molecule's total energies, frontier molecular orbital energies, Mulliken atomic charges, and other properties (P. Toh et al., 2019).
Antimicrobial Applications Various studies have focused on the antimicrobial properties of these compounds. For example, Fuloria et al. (2009) synthesized a series of new 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones and evaluated them for antibacterial and antifungal activity. Certain derivatives exhibited maximum activity against strains like S. aureus and P. aeruginosa, suggesting the potential for antimicrobial applications (N. Fuloria et al., 2009).
properties
IUPAC Name |
1-(2-chlorophenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S/c15-10-5-2-1-4-9(10)11(18)8-21-14-17-16-13(20-14)12-6-3-7-19-12/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVVNVKMPFZXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CSC2=NN=C(O2)C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329253 |
Source
|
Record name | 1-(2-chlorophenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001329253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821682 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone | |
CAS RN |
477856-48-7 |
Source
|
Record name | 1-(2-chlorophenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001329253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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